

Spectroscopic Profile of 4-Phenylbutane-2-thiol: A Technical Guide

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Compound of Interest

Compound Name: 4-Phenylbutane-2-thiol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-phenylbutane-2-thiol**. Due to the limited availability of published experimental spectra for this specific compound, this document combines established data with predicted spectroscopic characteristics based on analogous compounds and fundamental principles of spectroscopy. This guide is intended to serve as a valuable resource for the identification and characterization of **4-phenylbutane-2-thiol** in a research and development setting.

Chemical Structure and Properties

- IUPAC Name: **4-phenylbutane-2-thiol**
- Molecular Formula: $C_{10}H_{14}S$
- Molecular Weight: 166.29 g/mol [\[1\]](#)
- CAS Number: 363136-33-8 [\[1\]](#)

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for **4-phenylbutane-2-thiol** is not readily available in the public domain, the expected chemical shifts and coupling constants can be predicted based on the

analysis of similar structures and established NMR principles.

2.1.1. ^1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic chain protons, and the thiol proton.

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-a (CH_3)	1.3 - 1.5	Doublet	~ 7
H-b (SH)	1.5 - 2.0	Triplet	~ 8
H-c (CH_2)	1.8 - 2.0	Multiplet	-
H-d (CH_2)	2.6 - 2.8	Triplet	~ 7.5
H-e (CH)	3.0 - 3.3	Multiplet	-
Aromatic (C_6H_5)	7.1 - 7.4	Multiplet	-

2.1.2. ^{13}C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon	Predicted Chemical Shift (δ , ppm)
C-1 (CH_3)	20 - 25
C-2 (CH)	35 - 40
C-3 (CH_2)	40 - 45
C-4 (CH_2)	30 - 35
C-5 to C-10 (Aromatic)	125 - 145

Mass Spectrometry (MS)

The PubChem database indicates the availability of a GC-MS spectrum for **4-phenylbutane-2-thiol**, with the source identifier J-78-12608-7 from SpectraBase.^[1] While the full spectrum is not publicly accessible, the expected fragmentation pattern can be predicted.

- Molecular Ion (M^+): The molecular ion peak is expected at $m/z = 166$.
- Key Fragmentation Pathways:
 - Loss of the thiol group ($\bullet SH$) to give a fragment at $m/z = 133$.
 - Benzylic cleavage, resulting in a prominent peak at $m/z = 91$ (tropylium ion).
 - Cleavage of the C-C bond adjacent to the thiol group, leading to various smaller fragments.

Infrared (IR) Spectroscopy

A vapor phase IR spectrum is noted as being available from SpectraBase.^[1] The predicted key vibrational frequencies are listed below.

Functional Group	Predicted Wavenumber (cm^{-1})	Intensity
S-H stretch	2550 - 2600	Weak
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (aliphatic)	2850 - 3000	Medium-Strong
C=C stretch (aromatic)	1450 - 1600	Medium
C-H bend (aliphatic)	1375 - 1470	Medium
C-S stretch	600 - 800	Weak

Experimental Protocols

The following are general experimental protocols that can be adapted for the spectroscopic analysis of **4-phenylbutane-2-thiol**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-phenylbutane-2-thiol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , acetone- d_6 , or benzene- d_6). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **Data Acquisition:**
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum and reference the chemical shifts to the internal standard.

Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of **4-phenylbutane-2-thiol** in a volatile organic solvent (e.g., dichloromethane or hexane).
- **GC Separation:** Inject a small volume of the sample into the gas chromatograph. The compound will be separated from the solvent and any impurities on a capillary column (e.g., a non-polar or semi-polar column). The temperature program of the GC oven should be optimized to ensure good separation.
- **MS Analysis:** As the compound elutes from the GC column, it enters the mass spectrometer. The molecules are ionized (typically by electron ionization - EI) and the resulting ions are separated by their mass-to-charge ratio.

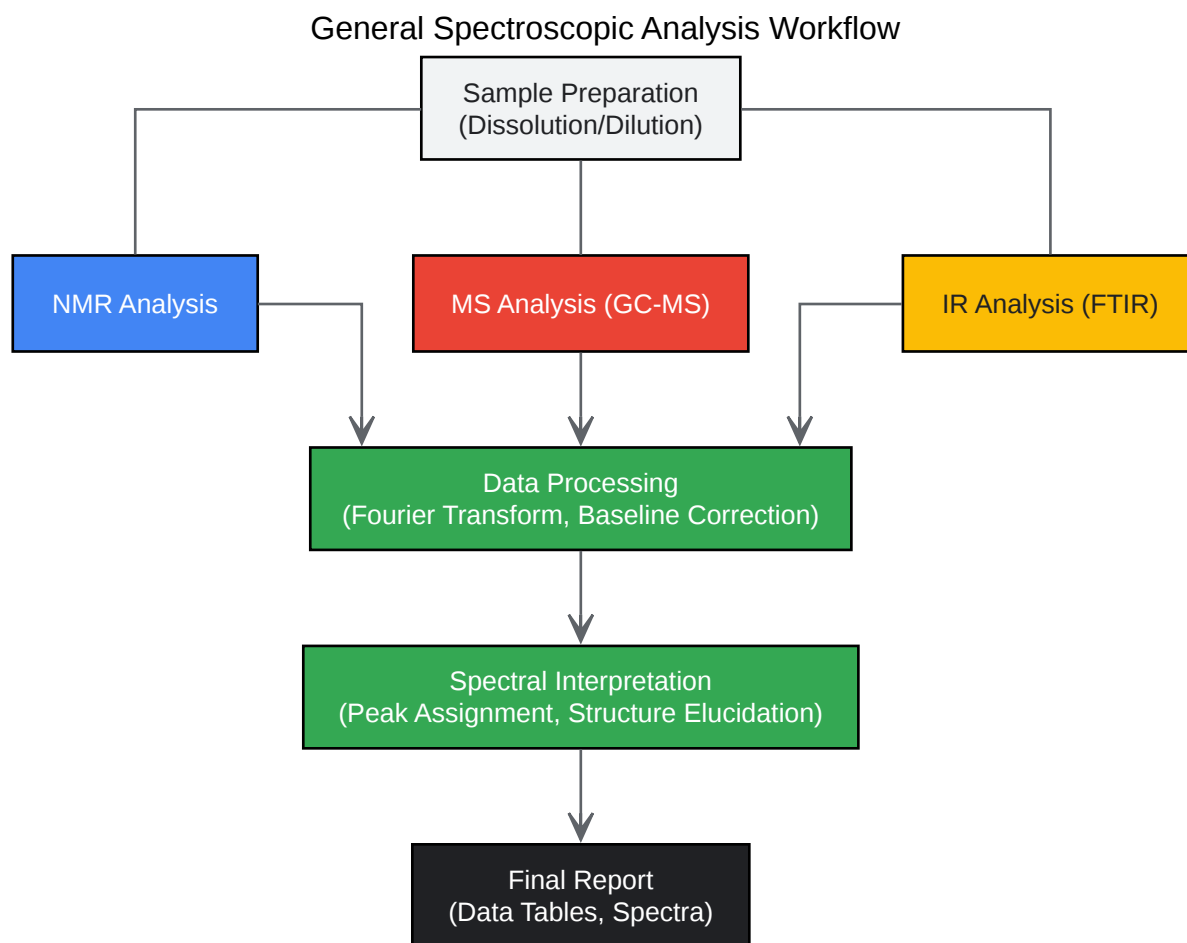
- **Data Analysis:** The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions. This fragmentation pattern serves as a molecular fingerprint.

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **Neat Liquid:** Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
 - **Solution:** Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).
- **Data Acquisition:** Place the sample in the IR spectrometer and acquire the spectrum. A background spectrum of the salt plates (or solvent) should be run first and subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **4-phenylbutane-2-thiol**.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. 4-Phenylbutane-2-thiol | C₁₀H₁₄S | CID 17833011 - PubChem [pubchem.ncbi.nlm.nih.gov]
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